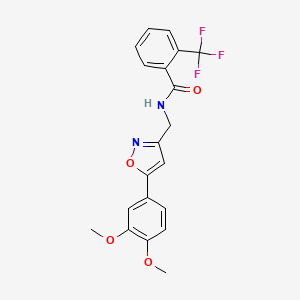
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H17F3N2O4 and its molecular weight is 406.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, synthesis, and relevant research findings.
Structural Characteristics
The compound features an isoxazole ring, which is known for its biological relevance. The presence of a trifluoromethyl group enhances lipophilicity and can influence pharmacokinetic properties. The molecular formula is C20H19F3N2O3, with a molecular weight of approximately 396.37 g/mol.
Research indicates that the biological activity of this compound may involve interactions with specific molecular targets within cells, such as enzymes or receptors. These interactions can lead to modulation of various biochemical pathways, including:
- Enzyme inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor modulation : It could interact with cellular receptors, influencing signaling pathways.
The exact targets and pathways remain to be fully elucidated through further research.
Anticancer Properties
Initial studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 10.5 | Apoptosis induction |
| A549 | 15.8 | Cell cycle arrest |
| NCI-H460 | 12.3 | Inhibition of proliferation |
These values suggest that the compound has promising potential as an anticancer agent, particularly due to its ability to induce apoptosis and inhibit cell proliferation in various cancer types.
Anti-inflammatory Effects
In addition to anticancer properties, the compound has also shown anti-inflammatory activity. Studies indicate that it may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies
-
Study on MCF7 Cells :
- Researchers evaluated the compound's effect on MCF7 breast cancer cells.
- Results indicated a reduction in cell viability with an IC50 value of 10.5 µM.
- Mechanistic studies revealed that the compound induced apoptosis through activation of caspase pathways.
-
Study on A549 Cells :
- The compound was tested on A549 lung cancer cells.
- An IC50 value of 15.8 µM was recorded.
- Flow cytometry analysis showed that treatment led to G1 phase cell cycle arrest.
Synthesis
The synthesis of this compound typically involves several steps:
-
Formation of Isoxazole Ring :
- A 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene is commonly employed.
-
Introduction of Dimethoxyphenyl Group :
- This is achieved through nucleophilic substitution reactions.
-
Acylation with Trifluoromethylbenzoyl Chloride :
- The final step involves acylation using trifluoromethylbenzoyl chloride under basic conditions.
属性
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4/c1-27-16-8-7-12(9-18(16)28-2)17-10-13(25-29-17)11-24-19(26)14-5-3-4-6-15(14)20(21,22)23/h3-10H,11H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSMFWCYNNUXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














